Lacidipine
Overview
Description
Lacidipine is a lipophilic dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. It is known for its slow onset of action and long duration of effect, which helps in reducing blood pressure by dilating peripheral arterioles . This compound is marketed under various trade names, including Lacipil and Motens .
Mechanism of Action
Target of Action
Lacidipine is a lipophilic dihydropyridine calcium antagonist . Its primary targets are the L-type calcium channels located in the vascular smooth muscle . These channels play a crucial role in regulating the contraction and relaxation of the vascular smooth muscle, which in turn affects blood pressure .
Mode of Action
This compound inhibits the influx of calcium ions into the vascular smooth muscle cells by blocking the L-type calcium channels . This action leads to the relaxation of the vascular smooth muscle, causing peripheral arterioles to dilate and subsequently reducing blood pressure . Due to its lipophilic nature, this compound interacts with biological membranes, leading to a high membrane partition coefficient and slow rate of membrane washout .
Biochemical Pathways
This compound affects the CXCR7/P38/C/EBP-β signaling pathway . This pathway plays a significant role in endothelial cell senescence, oxidative stress, and inflammatory injury . By regulating this pathway, this compound can ameliorate endothelial dysfunction, a common complication of hypertension .
Pharmacokinetics
This compound exhibits a slow onset of action and a long duration of action . It is primarily eliminated through hepatic metabolism, and extensive first-pass loss occurs after oral dosing . The drug’s lipophilic nature allows it to accumulate in the membrane, contributing to its long clinical half-life .
Result of Action
The action of this compound results in the dilation of peripheral arterioles and a reduction in blood pressure . It also exhibits antioxidant activity, which may confer potentially beneficial antiatherosclerotic effects . Furthermore, this compound has been shown to ameliorate endothelial senescence, oxidative stress, and inflammatory injury through the regulation of the CXCR7/P38/C/EBP-β signaling pathway .
Action Environment
These can include diet, physical activity, stress levels, and co-existing medical conditions
Biochemical Analysis
Biochemical Properties
Lacidipine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically targets L-type calcium channels in vascular smooth muscle cells, inhibiting calcium ion influx . This inhibition leads to the relaxation of smooth muscle cells and subsequent vasodilation. Additionally, this compound exhibits antioxidant properties, which may contribute to its antiatherosclerotic effects . The high lipophilicity of this compound allows it to integrate into biological membranes, affecting membrane fluidity and stability .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it inhibits calcium ion influx, leading to reduced muscle contraction and vasodilation . This compound also influences endothelial cells by ameliorating endothelial senescence and inflammatory injury through the CXCR7/P38/C/EBP-β signaling pathway . This pathway plays a critical role in regulating oxidative stress, cell senescence, and inflammation, thereby protecting endothelial cells from damage . Furthermore, this compound has been shown to suppress cell proliferation and migration in smooth muscle cells, contributing to the stability of atheromatous plaques .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with L-type calcium channels in vascular smooth muscle cells. By binding to these channels, this compound inhibits the influx of calcium ions, leading to muscle relaxation and vasodilation . Additionally, this compound’s antioxidant properties contribute to its protective effects on endothelial cells by reducing oxidative stress and inflammation . The CXCR7/P38/C/EBP-β signaling pathway is also involved in this compound’s molecular mechanism, mediating its protective effects on endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a slow onset of action and a long duration of effect . Its high lipophilicity allows it to integrate into biological membranes, leading to a slow rate of membrane washout and a prolonged clinical half-life . Over time, this compound’s effects on endothelial cells include reduced oxidative stress, cell senescence, and inflammation, contributing to its protective properties . Long-term studies have demonstrated that this compound maintains its antihypertensive efficacy and protective effects on endothelial cells over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound effectively reduces blood pressure in hypertensive rats at doses ranging from 2 to 6 mg/kg . Higher doses of this compound have been associated with increased antioxidant activity and greater protective effects on endothelial cells . Excessive doses may lead to adverse effects such as hypotension and bradycardia . It is essential to determine the optimal dosage to balance therapeutic efficacy and minimize potential side effects.
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of this compound results in the formation of inactive metabolites, which are excreted primarily through the feces . The high lipophilicity of this compound allows it to accumulate in biological membranes, affecting its distribution and metabolism . Additionally, this compound’s antioxidant properties may influence metabolic pathways by reducing oxidative stress and inflammation .
Transport and Distribution
This compound is highly lipophilic, allowing it to integrate into biological membranes and accumulate within cells . It is transported in the bloodstream primarily bound to plasma proteins, including albumin . The high membrane partition coefficient of this compound leads to its accumulation in the membrane’s hydrocarbon core, contributing to its prolonged clinical half-life . This compound’s distribution within tissues is influenced by its lipophilicity, allowing it to reach target sites such as vascular smooth muscle cells and endothelial cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the hydrocarbon core of biological membranes . Its high lipophilicity allows it to integrate deeply into the membrane, affecting membrane fluidity and stability . This localization is crucial for its inhibitory effects on L-type calcium channels in vascular smooth muscle cells . Additionally, this compound’s antioxidant properties may influence its localization within cells, contributing to its protective effects on endothelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lacidipine can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-(2-nitrophenyl)-1,4-dihydropyridine with ethyl acetoacetate in the presence of a base, followed by reduction of the nitro group to an amino group . The final product is obtained after esterification and purification steps.
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process typically involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Lacidipine undergoes several types of chemical reactions, including:
Reduction: The nitro group in the intermediate compound can be reduced to an amino group during synthesis.
Substitution: Esterification reactions are involved in the final steps of this compound synthesis.
Common Reagents and Conditions
Oxidation: Aqueous-alcoholic solutions and differential pulse voltammetry are used for oxidation reactions.
Reduction: Reducing agents such as hydrogen gas or metal catalysts are used for the reduction of nitro groups.
Substitution: Esterification is carried out using alcohols and acid catalysts.
Major Products Formed
The major product formed from these reactions is this compound itself, with intermediate compounds such as amino derivatives and esterified products being formed during the synthesis process .
Scientific Research Applications
Lacidipine has several scientific research applications, including:
Comparison with Similar Compounds
Lacidipine is compared with other dihydropyridine calcium channel blockers such as amlodipine, lercanidipine, and nifedipine. While all these compounds share a similar mechanism of action, this compound is unique due to its higher lipophilicity and longer duration of action . Additionally, this compound has been shown to have a better tolerability profile compared to amlodipine, with fewer incidences of peripheral edema .
Similar Compounds
This compound stands out among these compounds for its specific pharmacokinetic properties and clinical benefits in the management of hypertension .
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046429 | |
Record name | Lacidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
By blocking the voltage-dependent L-type calcium channels, it prevents the transmembrane calcium influx. Normally, calcium ions serve as intracellular messengers or activators in exictable cells including vascular smooth muscles. The influx of calcium ultimately causes the excitation and depolarization of the tissues. Lacidipine inhibits the contractile function in the vascular smooth muscle and reduce blood pressure. Due to its high membrane partition coefficient, some studies suggest that lacidipine may reach the receptor via a two-step process; it first binds and accumulates in the membrane lipid bilayer and then diffuses within the membrane to the calcium channel receptor. It is proposed that lacidipine preferentially blocks the inactivated state of the calcium channel. Through its antioxidant properties shared amongst other dihydropyridine calcium channel blockers, lacidipine demonstrates an additional clinical benefit. Its antiatherosclerotic effects are mediated by suppressing the formation of reactive oxygen species (ROS) and subsequent inflammatory actions by chemokines, cytokines and adhesion molecules, thus reducing atherosclerotic lesion formation. Lacidipine may also suppress cell proliferation and migration in smooth muscle cells and suppress the expression of matrix metalloproteinases, which affects the stability of atheromatous plaques. | |
Record name | Lacidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103890-78-4 | |
Record name | Lacidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103890-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lacidipine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103890784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lacidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lacidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260080034N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lacidipine's primary mechanism of action?
A1: this compound is a calcium channel blocker of the dihydropyridine class that selectively targets vascular smooth muscle cells [, , ]. It inhibits the influx of calcium ions through L-type calcium channels, leading to vasodilation and a reduction in blood pressure [, ].
Q2: How does this compound's selectivity for vascular tissue compare to other calcium channel blockers?
A2: this compound exhibits greater selectivity for vascular smooth muscle over cardiac tissue compared to first-generation dihydropyridines like nifedipine [, , ]. This selectivity contributes to its favorable side effect profile, particularly regarding cardiac function [, ].
Q3: Beyond blood pressure reduction, what other effects does this compound have on the cardiovascular system?
A3: this compound demonstrates several beneficial effects beyond lowering blood pressure. Studies indicate that it can improve arterial compliance in both large and small arteries [, ], reduce cardiac hypertrophy [], and potentially exert anti-atherosclerotic effects [, , , ].
Q4: How does this compound affect cholesterol metabolism?
A4: this compound has been shown to inhibit cholesterol esterification in the aortic arch of cholesterol-fed rabbits in a dose-dependent manner []. It achieves this by directly impacting cellular cholesterol metabolism, particularly by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase (ACAT) in macrophages []. This inhibition leads to a decrease in the accumulation of cholesterol esters within the arterial wall, a key factor in the development of atherosclerosis [].
Q5: Does this compound affect the nitric oxide system?
A5: Research suggests that this compound might enhance the nitric oxide (NO) system. Studies in apoE-deficient mice, a model for atherosclerosis, have shown that this compound can increase NO release and improve acetylcholine-induced vascular relaxation, which are beneficial for vascular health [].
Q6: How does this compound interact with the renin-angiotensin system?
A6: Studies in transgenic rats with an overactive renin-angiotensin system (dTGR) have shown that this compound can reduce albuminuria, plasma creatinine, and renal inflammation, even at doses that only slightly lower blood pressure []. These effects are attributed to the inhibition of the MAP kinase pathway and NF-&kgrB activation, key downstream mediators of the renin-angiotensin system [].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C26H33NO6, and its molecular weight is 455.54 g/mol. Please refer to publicly available chemical databases for spectroscopic data.
Q8: What is known about the pharmacokinetic profile of this compound?
A9: this compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 3A4 [, , ]. Its absolute bioavailability is relatively low, ranging from 3% to 59% []. The drug is eliminated primarily through hepatic metabolism, and its systemic availability can be affected by factors like age and hepatic function [].
Q9: What is the effective dose range of this compound for treating hypertension?
A10: Clinical trials have shown that this compound is effective in treating mild to moderate hypertension at doses of 2 to 8 mg administered once daily [, , ].
Q10: Does this compound interact with other drugs?
A11: As this compound is metabolized by CYP3A4, potential drug interactions with inhibitors or inducers of this enzyme are possible []. Co-administration with such agents could lead to altered this compound exposure and potentially affect its efficacy or safety. Clinicians should be aware of these potential interactions and consider appropriate monitoring or dosage adjustments when necessary.
Q11: Are there any known adverse effects associated with this compound treatment?
A12: this compound is generally well-tolerated, but like other dihydropyridine calcium channel blockers, it can cause side effects such as headache, flushing, ankle edema, dizziness, and palpitations [, , ]. Importantly, clinical studies suggest that the incidence of peripheral edema, a common side effect of calcium channel blockers, may be lower with this compound compared to other dihydropyridines [, ].
Q12: Are there any specific drug delivery strategies being explored to improve the bioavailability or targeting of this compound?
A14: Due to its low oral bioavailability, alternative drug delivery systems like transdermal patches and nanocarrier systems are being investigated to enhance this compound's delivery and potentially improve its therapeutic efficacy []. These approaches aim to bypass first-pass metabolism and achieve sustained drug release.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.